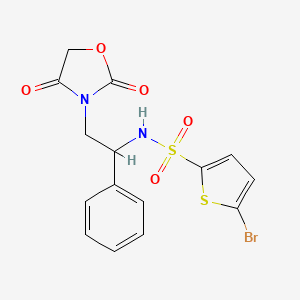

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDOTS and is a sulfonamide-based compound that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore future directions for research on BDOTS.

Applications De Recherche Scientifique

- Metalation-Alkylation Reactions : 5-Bromothiophene derivatives, including this compound, can undergo metalation-alkylation reactions with various electrophiles to form 5-alkylated products . Researchers use these reactions to synthesize novel organic molecules with potential pharmaceutical applications.

- Radiosensitization : Rak and colleagues proposed 5-substituted pyrimidine derivatives (including bromothiophenes) as potential radiosensitizers for hypoxic cells . These compounds enhance the effectiveness of radiation therapy by sensitizing cancer cells to radiation-induced damage.

- Dielectric Materials : Allyl phenyl thiophene ether, synthesized through coupling 4-bromo allyl phenyl ether with 2-bromothiophene, has shown promise as a dielectric material for organic thin-film transistors . Its electrical properties make it suitable for electronic applications.

- Imidazole Moiety : The imidazole-containing portion of this compound (the 2,4-dioxooxazolidin-3-yl group) is a five-membered heterocyclic ring. Imidazole derivatives exhibit diverse biological activities, including antibacterial, antitumor, anti-inflammatory, and antioxidant effects . Researchers explore these compounds for drug development.

- Benzylic Position Reactivity : The benzylic position in this compound is susceptible to nucleophilic substitution reactions. Depending on the specific halide, it can react via SN1 or SN2 pathways. Primary benzylic halides typically favor SN2 reactions, while secondary and tertiary ones tend to proceed via SN1 mechanisms .

Organic Synthesis and Medicinal Chemistry

Materials Science

Biological Activities and Drug Discovery

Chemical Biology

Propriétés

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMKXCLFZIEFCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)

![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)

![1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2379259.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)

![(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetic acid](/img/structure/B2379271.png)